3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through a series of chemical reactions. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene under phase-transfer catalysis . This reaction is carried out in the presence of 50% sodium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular oxygen in the presence of a photosensitizer.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and indole moieties.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light, and a photosensitizer.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formamides and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated triple bonds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:
Chemistry: Used as a synthon in Sonogashira cross-coupling reactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 3-Phenyl-2-propyn-1-ol
- N-alkyl-N-(prop-2-yn-1-yl)anilines
Uniqueness
3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-methyl-5-phenyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H19N3O3/c1-3-13-25-17-12-8-7-11-16(17)23(22(25)29)19-18(14(2)24-23)20(27)26(21(19)28)15-9-5-4-6-10-15/h1,4-12,14,18-19,24H,13H2,2H3 |
InChI Key |
TYOAHTVRXLESJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC#C |
Origin of Product |
United States |
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